2,6-Difluorophenyl 4-(2-methoxyphenyl)piperazinyl ketone
Description
Systematic Nomenclature and Structural Features
The compound 2,6-difluorophenyl 4-(2-methoxyphenyl)piperazinyl ketone is systematically named (2,6-difluorophenyl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone (IUPAC). Its molecular formula is $$ \text{C}{18}\text{H}{18}\text{F}{2}\text{N}{2}\text{O}_{2} $$, with a molecular weight of 332.3 g/mol . The structure comprises:
- A piperazine ring substituted at the 1-position with a benzoyl group containing 2,6-difluoro substituents.
- A 2-methoxyphenyl group at the 4-position of the piperazine core.
Key structural features include:
- Planar ketone group facilitating hydrogen bonding.
- Electron-withdrawing fluorine atoms enhancing metabolic stability.
- Methoxy group contributing to hydrophobic interactions .
3D Conformation : Computational models show a twisted "bowtie" geometry, with dihedral angles of 67.2° between the difluorophenyl and piperazine planes .
Historical Development and Discovery Timeline
First synthesized in 2005 , this compound emerged during efforts to optimize CNS-targeting agents with improved blood-brain barrier permeability . Key milestones:
| Year | Development |
|---|---|
| 2005 | Initial synthesis via Friedel-Crafts acylation . |
| 2015 | Structural optimization for serotonin receptor affinity . |
| 2023 | Identification as a lead in kinase inhibitor studies . |
Properties
IUPAC Name |
(2,6-difluorophenyl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2O2/c1-24-16-8-3-2-7-15(16)21-9-11-22(12-10-21)18(23)17-13(19)5-4-6-14(17)20/h2-8H,9-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKFKWZXABYOXTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=C(C=CC=C3F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluorophenyl 4-(2-methoxyphenyl)piperazinyl ketone typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups, making it suitable for the synthesis of complex molecules like this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including precise temperature control, efficient mixing, and the use of high-purity reagents to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2,6-Difluorophenyl 4-(2-methoxyphenyl)piperazinyl ketone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Antidepressant Activity
Research has indicated that derivatives of piperazine compounds exhibit antidepressant properties. The structural configuration of 2,6-difluorophenyl 4-(2-methoxyphenyl)piperazinyl ketone suggests it may interact with serotonin receptors, which are crucial in the modulation of mood and anxiety disorders. Studies have shown that similar compounds can enhance serotonergic neurotransmission, leading to potential therapeutic effects in depression and anxiety disorders .
Antipsychotic Potential
The compound's ability to modulate dopaminergic pathways positions it as a candidate for antipsychotic drug development. Piperazine derivatives have been documented to exhibit antipsychotic effects by antagonizing dopamine D2 receptors. This mechanism is critical in treating schizophrenia and other psychotic disorders .
Anti-inflammatory Properties
Preliminary studies suggest that compounds similar to this compound may possess anti-inflammatory properties. They have been shown to inhibit the production of pro-inflammatory cytokines in macrophages, thus alleviating inflammation-related conditions . This property could make it useful in treating chronic inflammatory diseases.
Case Studies
Mechanism of Action
The mechanism of action of 2,6-Difluorophenyl 4-(2-methoxyphenyl)piperazinyl ketone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger a cascade of biochemical events, ultimately leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperazine Ring
The piperazine ring’s substituents critically influence physicochemical and pharmacological properties. Key analogs include:
2,6-Difluorophenyl 4-(2-Furylcarbonyl)piperazinyl Ketone (CAS 496054-74-1)
Comparison :
- The furylcarbonyl group introduces a conjugated carbonyl system, increasing TPSA and hydrogen-bonding capacity compared to the methoxyphenyl group in the target compound.
- Lower molecular weight (320.29 vs.
(2,6-Difluorophenyl)-N-((4-(2-Pyridyl)piperazinyl)thioxomethyl)formamide (CAS 497060-91-0)
Comparison :
- The thioxomethyl group increases molecular weight (362.40 vs. ~335.3) and may influence metabolic pathways.
Fluorophenyl Group Variations
2-(4-(2,4-Difluorophenyl)-5-(4-(Phenylsulfonyl)phenyl)-4H-1,2,4-Triazol-3-ylthio)-1-Phenylethanone
Comparison :
- The 2,4-difluorophenyl substitution pattern (vs.
- The triazole-thioether scaffold introduces sulfur-based reactivity, differing from the ketone-linked piperazine in the target compound.
Pharmacologically Relevant Analogs
MPPF (4-(2-Methoxyphenyl)-1-[2-(N-([18F]-2-Pyridinyl)-p-[18F]Fluorobenzamido]ethylpiperazine)
Comparison :
- Replacement of the fluorobenzamide group with a 2,6-difluorophenyl ketone may alter pharmacokinetics and selectivity.
Structural and Functional Data Table
Biological Activity
2,6-Difluorophenyl 4-(2-methoxyphenyl)piperazinyl ketone, with the CAS number 260442-45-3, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C18H18F2N2O2
- Molecular Weight : 332.34 g/mol
- Structure : The compound features a piperazine ring substituted with a difluorophenyl and methoxyphenyl group, which may influence its biological activity.
Biological Activity Overview
The compound has been studied for various biological activities, particularly in the context of its interaction with specific molecular targets. Key areas of investigation include:
1. Antidiabetic Potential
Research indicates that compounds similar to 2,6-difluorophenyl derivatives can act as Dipeptidyl Peptidase-4 (DPP-4) inhibitors. DPP-4 is crucial in the modulation of incretin hormones that regulate insulin secretion. Inhibition of DPP-4 can lead to increased levels of glucagon-like peptide-1 (GLP-1), enhancing insulin secretion and lowering blood glucose levels .
2. Anticancer Activity
The piperazine moiety in this compound has been linked to anticancer properties. Studies show that piperazine derivatives can inhibit various cancer cell lines by disrupting cellular processes such as proliferation and apoptosis. Specifically, compounds with similar structures have demonstrated efficacy against lung, breast, ovarian, and cervical cancers .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, including DPP-4.
- Signal Transduction Modulation : It can affect pathways related to cell growth and survival, potentially through interactions with key signaling proteins.
- DNA Interaction : Some studies suggest that similar compounds can intercalate into DNA, leading to disruption of replication and transcription processes .
Case Studies and Research Findings
A selection of studies highlights the biological activity of this compound:
Q & A
Q. Key Conditions :
- Anhydrous solvents (e.g., THF, DCM).
- Catalysts: Pd(OAc)₂ for coupling reactions.
- Temperature control (0–60°C) to prevent side reactions.
Basic: Which spectroscopic techniques are essential for characterizing this compound, and what spectral markers should researchers prioritize?
Answer:
Critical techniques include:
NMR Spectroscopy :
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.0 ppm for fluorophenyl and methoxyphenyl groups) and piperazine methylene signals (δ 2.5–3.5 ppm). Methoxy groups appear as singlets near δ 3.8 ppm .
- ¹⁹F NMR : Confirm 2,6-difluoro substitution (distinct coupling patterns) .
Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ for C₁₈H₁₇F₂N₂O₂: Calc. 347.12) .
HPLC : Assess purity (>95%) using C18 columns and acetonitrile/water mobile phases .
Q. Table 1: Key Spectral Markers
| Technique | Key Signals/Markers | Reference |
|---|---|---|
| ¹H NMR | δ 3.8 ppm (OCH₃), δ 2.5–3.5 ppm (piperazine) | |
| ¹⁹F NMR | Coupling of 2,6-F substituents | |
| HRMS | m/z 347.12 ([M+H]⁺) |
Advanced: How can researchers investigate the structure-activity relationship (SAR) of this compound to optimize its pharmacological profile?
Answer:
SAR studies should focus on:
Functional Group Modifications :
- Replace the 2-methoxyphenyl group with electron-withdrawing/donating substituents to assess receptor binding affinity .
- Vary fluorine positions on the phenyl ring to evaluate steric/electronic effects .
Computational Modeling :
- Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like serotonin receptors or kinases .
Biological Assays :
- Screen against 5-HT₁A/2A receptors (radioligand binding assays) or Aurora kinases (kinase inhibition assays) .
Methodological Note : Cross-validate computational predictions with in vitro assays to resolve discrepancies .
Advanced: What strategies are effective in resolving contradictions between in vitro and in vivo efficacy data for this compound?
Answer:
Contradictions often arise from bioavailability or metabolite interference. Mitigation strategies include:
Pharmacokinetic Studies :
Prodrug Design : Modify the ketone group to enhance membrane permeability (e.g., ester prodrugs) .
In Vivo Imaging : Use radiolabeled analogs (e.g., ¹⁸F for PET imaging) to track distribution .
Critical Step : Compare in vitro IC₅₀ values with in vivo ED₅₀ using dose-response curves to identify bioavailability bottlenecks .
Advanced: How can researchers address challenges in crystallizing this compound for X-ray structural analysis?
Answer:
Crystallization challenges (e.g., low melting points, polymorphism) require:
Solvent Screening : Use vapor diffusion (e.g., methanol/water) or slow evaporation (dichloromethane/hexane) .
Co-Crystallization : Introduce co-formers (e.g., tartaric acid) to stabilize the lattice .
Low-Temperature XRD : Collect data at 100 K to improve diffraction quality .
Note : If crystals remain elusive, substitute with NMR-based structural elucidation (NOESY for spatial proximity) .
Basic: What are the recommended storage conditions to ensure compound stability?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
